![molecular formula C11H13N3OS B2659188 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one CAS No. 890647-60-6](/img/structure/B2659188.png)

2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one , also known by its chemical structure, is a compound with the following IUPAC name: 2-[(2-aminoethyl)sulfanyl]methyl]benzonitrile hydrochloride . Its molecular formula is C₁₀H₁₂N₂S·HCl , and it has a molecular weight of 228.75 g/mol . The compound is typically found in a powder form .

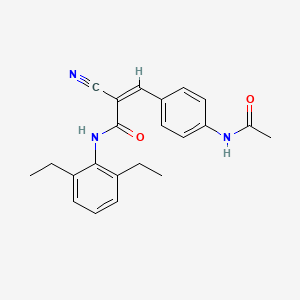

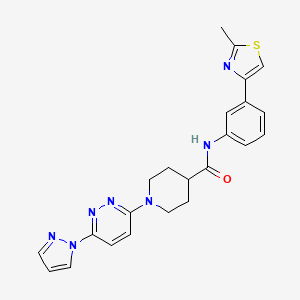

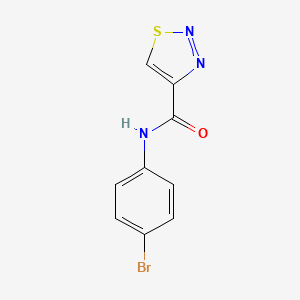

Molecular Structure Analysis

The molecular structure of 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one consists of a quinazolinone core with a benzonitrile group attached. The sulfanyl (–SH) group is linked to the quinazolinone ring via an aminoethyl bridge. The hydrochloride salt forms due to the presence of the HCl counterion . The arrangement of atoms and bonds can be visualized using molecular modeling software.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

One key area of research involving derivatives similar to 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one focuses on the synthesis of quinazolin-4-one derivatives and their anti-inflammatory activities. A study synthesized various quinazolin-4-one derivatives, revealing that these compounds exhibited varying degrees of anti-inflammatory activity, with some showing comparable activity to standard drugs at certain doses. This highlights the potential of quinazolin-4-one derivatives in anti-inflammatory treatments (Kumar & Rajput, 2009).

Novel Syntheses and Derivatives

Research on 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives demonstrated innovative syntheses using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks. This work not only provided a novel synthesis route but also allowed access to a variety of derivatives, expanding the chemical diversity and potential applications of quinazolinone-based compounds (Al-Salahi & Geffken, 2011).

Antimicrobial Activity

Another significant area of application for quinazolinone derivatives is in antimicrobial activity. A study on methylsulfanyl-triazoloquinazoline derivatives found these compounds to have noteworthy antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi. This suggests the potential use of quinazolinone derivatives as antimicrobial agents (Al-Salahi et al., 2013).

Antitumor and Antienzymatic Activities

Quinazolinone derivatives have also been explored for their antitumor and antienzymatic activities. Research involving 2-sulfanyl-substituted quinazolinones showed that several compounds exhibited high anti-monoamine oxidase and antitumor activity. This underscores the therapeutic potential of quinazolinone derivatives in treating various cancers and enzymatic disorders (Markosyan et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMUOUFRBXYECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)